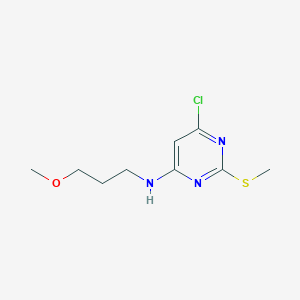

![molecular formula C14H20N2O4S B1328651 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine CAS No. 942474-76-2](/img/structure/B1328651.png)

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Reductive and Oxidative UV Degradation of PFAS

- Summary of Application : This research focuses on the degradation of Perfluoroalkyl and polyfluoroalkyl substances (PFASs), which are environmentally persistent, toxic, and bio-accumulative organic compounds of industrial origin that are widely present in water and wastewater .

- Methods of Application : The study involves UV-based oxidative and reductive processes for the degradation of PFAS. Most of the UV-based processes studied at lab-scale include low pressure mercury lamps (emitting at 254 and 185 nm) with some studies using medium pressure mercury lamps (200–400 nm) .

- Results or Outcomes : The study provides a critical evaluation of the findings considering the degradation of PFAS, the impact of water quality conditions (pH, background ions, organics), types of oxidizing/reducing species, and source of irradiation with emphasis given to mechanisms of degradation and reaction by-products .

2. Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline

- Summary of Application : 5-Ethylsulfonyl-2-methoxyaniline is an extremely versatile molecule used in the preparation of a number of different compounds with biological activities targeting kinases, including several VEGFR2 inhibitors and a CLK inhibitor .

- Methods of Application : The synthesis involves the reaction of commercially available 4-methoxybenzenethiol with ethyl iodide and potassium carbonate in acetonitrile at 60 C to make 1-ethylsulfanyl-4-methoxybenzene. This sulfide was then reacted with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to produce the sulfone, which was subsequently treated with nitric acid to provide 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene. This compound was finally subjected to catalytic hydrogenation to afford the desired 5-ethylsufonyl-2-methoxyaniline .

- Results or Outcomes : The new synthetic route provided good yields for each reaction step and from a diverse group of individuals in the laboratory, including experienced chemists and undergraduate research students .

3. Synthesis of Antimalarials and Other Therapeutics

- Summary of Application : Closely related sulfone analogues of 5-ethylsulfonyl-2-methoxyaniline have been used in the preparation of antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators .

- Methods of Application : The synthesis involves the reaction of commercially available 4-methoxybenzenethiol with ethyl iodide and potassium carbonate in acetonitrile at 60 C to make 1-ethylsulfanyl-4-methoxybenzene. This sulfide was then reacted with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to produce the sulfone, which was subsequently treated with nitric acid to provide 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene .

- Results or Outcomes : The new synthetic route provided good yields for each reaction step and from a diverse group of individuals in the laboratory, including experienced chemists and undergraduate research students .

4. Anticancer Activity of Indole-Benzimidazoles

- Summary of Application : Indole-benzimidazole structures have recently gained considerable interest because of their anticancer properties and estrogen receptor (ER) modulatory actions .

- Methods of Application : Novel methylsulfonyl indole-benzimidazole derivatives have been synthesized upon substitution of respectively the first (R 1) and fifth (R 2) positions of benzimidazole and indole groups .

- Results or Outcomes : The compounds exhibited substantial affinity levels towards ER alpha (ERα). The correlation analysis of cytotoxicity profiles between ethyl- and methyl-sulfonyl indole-benzimidazoles revealed a collection of effective and consistent R 1 and R 2 substitutions .

5. Synthesis of Antimalarials and Other Therapeutics

- Summary of Application : Closely related sulfone analogues of 5-ethylsulfonyl-2-methoxyaniline have been used in the preparation of antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators .

- Methods of Application : The synthesis involves the reaction of commercially available 4-methoxybenzenethiol with ethyl iodide and potassium carbonate in acetonitrile at 60 C to make 1-ethylsulfanyl-4-methoxybenzene. This sulfide was then reacted with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to produce the sulfone, which was subsequently treated with nitric acid to provide 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene .

- Results or Outcomes : The new synthetic route provided good yields for each reaction step and from a diverse group of individuals in the laboratory, including experienced chemists and undergraduate research students .

6. Anticancer Activity of Indole-Benzimidazoles

- Summary of Application : Indole-benzimidazole structures have recently gained considerable interest because of their anticancer properties and estrogen receptor (ER) modulatory actions .

- Methods of Application : Novel methylsulfonyl indole-benzimidazole derivatives have been synthesized upon substitution of respectively the first (R 1) and fifth (R 2) positions of benzimidazole and indole groups .

- Results or Outcomes : The compounds exhibited substantial affinity levels towards ER alpha (ERα). In addition, the correlation analysis of cytotoxicity profiles between ethyl- and methyl-sulfonyl indole-benzimidazoles revealed a collection of effective and consistent R 1 and R 2 substitutions .

Propiedades

IUPAC Name |

1-(4-ethylsulfonyl-2-nitrophenyl)-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-21(19,20)12-4-5-13(14(10-12)16(17)18)15-8-6-11(2)7-9-15/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMANDUFHAYVNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

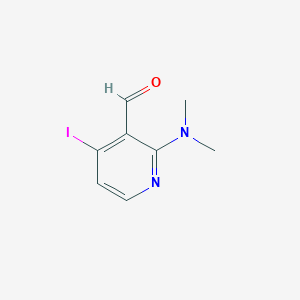

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

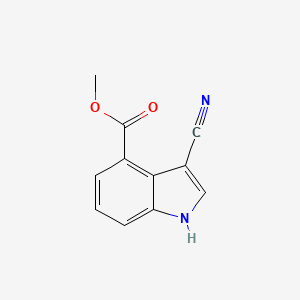

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)